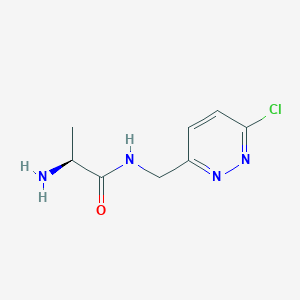

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4O/c1-5(10)8(14)11-4-6-2-3-7(9)13-12-6/h2-3,5H,4,10H2,1H3,(H,11,14)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGLUORTCVTVIP-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NN=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=NN=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201174337 | |

| Record name | Propanamide, 2-amino-N-[(6-chloro-3-pyridazinyl)methyl]-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201174337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354009-16-7 | |

| Record name | Propanamide, 2-amino-N-[(6-chloro-3-pyridazinyl)methyl]-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354009-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanamide, 2-amino-N-[(6-chloro-3-pyridazinyl)methyl]-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201174337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-pyridazine

Biological Activity

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide, with a CAS number of 339016-18-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H11ClN4O

- Molecular Weight : 228.67872 g/mol

- Structural Characteristics : The compound features a pyridazine moiety substituted with a chlorine atom, which is believed to enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of various biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various assays:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent. |

| Enzyme Inhibition | May inhibit specific enzymes involved in inflammatory pathways, suggesting applications in treating inflammatory diseases. |

| Cell Proliferation | Influences cell proliferation rates in vitro, warranting further investigation into its therapeutic potential. |

Case Studies and Research Findings

- Anticancer Studies

- Enzyme Interaction

- Mechanism Exploration

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine/Pyridine-Based Analogues

Table 1: Key Structural and Functional Differences

Key Observations :

- Core Heterocycle: Pyridazine (two adjacent nitrogen atoms) vs. Pyridazines generally exhibit higher polarity and metabolic stability .

- The isopropyl group in introduces steric bulk, which may reduce binding affinity to compact active sites but improve pharmacokinetic properties.

Propionamide Derivatives with Varied Pharmacophores

Table 2: Functional Group Comparisons

Research Findings :

- Enzyme Inhibition : The DPP-IV inhibitor shares a propionamide backbone with the target compound but incorporates a hydroxy-pyrrolidine moiety critical for target engagement, highlighting the importance of secondary pharmacophores in activity .

- Analytical Utility : The nitro group in facilitates spectrophotometric detection, whereas the target compound’s chloro-pyridazine core may limit such applications due to lower UV absorption.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-propionamide, and how can reaction conditions be optimized?

- Methodology :

- Begin with a substitution reaction between 6-chloropyridazine-3-methanol and a protected (S)-2-aminopropionamide derivative under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the methylene bridge. Deprotection of the amine group using acidic hydrolysis (e.g., HCl/EtOH) yields the final compound .

- Optimize reaction time and temperature using Design of Experiments (DoE) to maximize yield while minimizing racemization. Monitor enantiomeric purity via chiral HPLC .

Q. Which analytical techniques are most effective for confirming the stereochemical integrity and purity of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak® IC-3 column with a hexane/isopropanol mobile phase to resolve enantiomers and confirm >99% (S)-configuration .

- NMR Spectroscopy : Analyze the coupling patterns in ¹H NMR (e.g., splitting of α-proton signals) to verify stereochemistry. ¹³C NMR can confirm the pyridazine ring substitution pattern .

- X-ray Crystallography : For absolute configuration determination, co-crystallize with a heavy atom derivative (e.g., PtCl₄) .

Q. How can researchers assess the compound’s preliminary interactions with biological targets?

- Methodology :

- Conduct surface plasmon resonance (SPR) to measure binding affinity (KD) against putative targets like enzymes or receptors.

- Perform molecular docking simulations using software like AutoDock Vina to predict binding modes to active sites (e.g., pyridazine-recognizing domains) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data across different in vitro assays be systematically addressed?

- Methodology :

- Assay Standardization : Compare results under varied conditions (e.g., pH, temperature, buffer composition) to identify critical variables. For example, bioactivity in kinase assays may differ in Tris vs. HEPES buffers due to metal ion chelation .

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., racemized or hydrolyzed derivatives) that may interfere with activity .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile data from multiple studies, accounting for assay sensitivity thresholds .

Q. What strategies enhance the compound’s stability in physiological conditions for in vivo studies?

- Methodology :

- Prodrug Design : Introduce acid-labile protecting groups (e.g., tert-butoxycarbonyl) to the amine to improve gastric stability.

- Formulation Optimization : Encapsulate in PEGylated liposomes to reduce enzymatic degradation in serum, monitored via stability-indicating HPLC .

Q. How does stereochemistry at the α-carbon influence target selectivity and metabolic clearance?

- Methodology :

- Enantiomer Comparison : Synthesize both (S)- and (R)-forms and compare IC₅₀ values in target vs. off-target assays (e.g., cytochrome P450 inhibition).

- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. The (S)-enantiomer may show slower clearance due to steric hindrance of oxidative enzymes .

Q. What advanced techniques are recommended for studying metabolic pathways in hepatic models?

- Methodology :

- Isotope Labeling : Synthesize a ¹³C-labeled analog to track metabolic fate using mass spectrometry.

- Cryopreserved Hepatocytes : Incubate the compound with human hepatocytes and identify phase I/II metabolites (e.g., glucuronidation at the pyridazine ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.